N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLTQHARJUXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Finally, the oxadiazole derivative is coupled with an appropriate acyl chloride in the presence of sodium hydride in dry tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chlorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biology: It has shown promise as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Medicine: The compound’s antiviral properties make it a candidate for developing new antiviral drugs.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to the inhibition of enzymes essential for the survival and replication of Mycobacterium tuberculosis. The compound’s structure allows it to interfere with the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide and related compounds:
*Calculated based on molecular formula C₁₂H₁₂ClN₃O₂.
Key Differences and Research Findings
(a) Acyl Group Modifications
- The 2-methylpropanamide group in the target compound introduces steric bulk compared to the linear pentanamide chain in OZE-III (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide). aureus .
- Replacement of the aliphatic acyl group with 4-chlorobenzamide (as in ) introduces aromaticity, which could stabilize π-π interactions in enzyme binding but may reduce metabolic stability.
(b) Heteroatom Incorporation
- The sulfanylpropanamide-pyridinyl derivative () includes a sulfur atom and pyridine ring, which may improve solubility and metal-binding capacity.
(c) Antitubercular Activity
- The target compound and its nitroheteroaryl carboxamide analogs (e.g., ) exhibit antitubercular activity, likely due to the 4-chlorophenyl group's electron-withdrawing effects enhancing membrane penetration. In contrast, OZE-III lacks this activity, suggesting chain length and substituent polarity critically influence target engagement .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
Chemical Formula : CHClNO
Molecular Weight : 239.69 g/mol
SMILES Notation : CC(C(=O)N)N1C(=NOC1=C(N)C=C(C)C)C(=O)C
LogP : 2.5 (indicates moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenylhydrazine with appropriate carbonyl compounds under acidic conditions to yield the oxadiazole ring. Subsequent acylation with 2-methylpropanoyl chloride forms the final amide product.
Antimicrobial Activity
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study demonstrated that oxadiazole derivatives, including this compound, showed potent activity against Mycobacterium tuberculosis strains with minimal inhibitory concentrations (MICs) ranging from 7.8 to 31.25 μg/mL depending on the specific derivative tested .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Selectivity Index |
|---|---|---|---|
| 1a | 7.80 | 2.00 | 13.59 |
| 1b | 15.60 | 15.60 | 4.61 |
| 1c | 31.25 | 31.25 | 2.18 |
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer potential due to its ability to inhibit various cellular pathways involved in tumor growth. Studies have indicated that compounds containing the oxadiazole moiety can inhibit cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
In vitro studies have shown that this compound exhibits cytotoxicity against different cancer types with IC50 values ranging from 36 μg/mL to over 100 μg/mL .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Interaction with DNA : Oxadiazoles can intercalate into DNA or bind to nucleic acids, disrupting replication and transcription processes.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells, promoting apoptosis in cancer cells.
Case Studies
Several studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancers:
- Antitubercular Activity : A study focused on the synthesis and testing of various oxadiazole derivatives against Mycobacterium tuberculosis found that modifications to the oxadiazole ring significantly impacted their efficacy .
- Anticancer Efficacy : Research published in recent years has documented the promising results of oxadiazole derivatives in various cancer models, showcasing their potential as lead compounds for drug development targeting multiple cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide?
- Methodological Answer : Synthesis typically involves:
Esterification : Reacting 4-chlorobenzoic acid with methanol and sulfuric acid to form methyl 4-chlorobenzoate .
Hydrazide Formation : Treating the ester with hydrazine hydrate to yield 4-chlorophenylhydrazide .
Oxadiazole Cyclization : Reacting the hydrazide with cyanogen bromide in methanol to form the 1,3,4-oxadiazole core .
Coupling : Combining the oxadiazole intermediate with 2-methylpropanoyl chloride in the presence of NaH/THF, achieving ~79% yield for analogous compounds .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction refined using SHELX software (e.g., SHELXL for hydrogen bonding and disorder modeling) .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbonyl/oxadiazole connectivity. IR verifies functional groups (e.g., C=O at ~1650 cm⁻¹) .
Q. What biological assays evaluate its therapeutic potential?
- Methodological Answer :
- Antiproliferative Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus or Mycobacterium tuberculosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for MICs) .
- Orthogonal Validation : Confirm antiproliferative results with ATP-based viability assays or flow cytometry .
- SAR Analysis : Compare substituent effects (e.g., -Cl vs. -CF₃) on activity to identify critical pharmacophores .
Q. What computational strategies elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding to targets like fungal CYP51 or bacterial dihydrofolate reductase .
- MD Simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) to assess binding mode retention .
- QSAR Modeling : Derive predictive models using descriptors like topological polar surface area (TPSA) and LogP .
Q. What crystallographic challenges arise during structural analysis?
- Methodological Answer :
- Disorder/Twinning : Address using SHELXL’s TWIN/BASF commands and high-resolution synchrotron data (λ = 0.7–1.0 Å) .
- Hydrogen Bonding : Resolve ambiguities via neutron diffraction or DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G**) .
Q. How do structural modifications impact pharmacokinetics?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -SO₂NH₂) to improve solubility while retaining membrane permeability .
- Metabolic Stability : Assess via liver microsome assays (e.g., human CYP3A4/2D6 isoforms) .
- Pro-Drug Design : Esterify carboxyl groups to enhance oral bioavailability, with hydrolysis monitored in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
